molecular formula C13H8F4N2O B1389659 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide CAS No. 1214365-98-6

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B1389659
CAS No.: 1214365-98-6
M. Wt: 284.21 g/mol
InChI Key: LQJZWSJVSLCHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide is a compound that features both fluorine and trifluoromethyl groups, which are known for their significant roles in pharmaceuticals, agrochemicals, and materials science. The presence of these groups often imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F4N2O/c14-8-3-1-7(2-4-8)11-9(12(18)20)5-6-10(19-11)13(15,16)17/h1-6H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJZWSJVSLCHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)C(F)(F)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the reduction of specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinamide derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine and trifluoromethyl groups on biological systems.

    Medicine: Its potential therapeutic applications are being explored, especially in the development of new pharmaceuticals.

    Industry: The compound is used in the production of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves interactions with molecular targets and pathways influenced by the presence of fluorine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific targets, modulate its reactivity, and influence its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide stands out due to its specific combination of fluorine and trifluoromethyl groups on a nicotinamide backbone, which imparts unique chemical and physical properties not commonly found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-6-(trifluoromethyl)nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.